Technical Monograph: N-Butyl-2-(piperazin-1-yl)acetamide
Technical Monograph: N-Butyl-2-(piperazin-1-yl)acetamide
Executive Summary
N-Butyl-2-(piperazin-1-yl)acetamide represents a critical "privileged scaffold" in medicinal chemistry, specifically within the class of amino-acetamides. Structurally, it combines a lipophilic alkyl tail (N-butyl) with a polar, basic heterocyclic head (piperazine) via a flexible acetamide linker.[1]
This architecture allows it to function as a versatile building block for G-Protein Coupled Receptor (GPCR) ligands, local anesthetics (structurally analogous to Lidocaine and Bupivacaine), and antimicrobial agents .[1] Its secondary amine functionality makes it an ideal "warhead" for further diversification in fragment-based drug discovery (FBDD).
This guide details the physicochemical profile, a self-validating synthetic protocol, and the structural-activity relationships (SAR) governing its utility in drug development.
Physicochemical Profile
Understanding the baseline properties of this scaffold is essential for predicting bioavailability and formulation requirements. The values below represent the free base and its common dihydrochloride salt form.
| Property | Value (Free Base) | Value (2HCl Salt) | Relevance |
| Molecular Formula | C₁₀H₂₁N₃O | C₁₀H₂₃Cl₂N₃O | Stoichiometry calculations |
| Molecular Weight | 199.30 g/mol | 272.21 g/mol | Fragment-based screening |
| LogP (Calculated) | 0.45 ± 0.2 | - | CNS penetration (Low LogP indicates need for optimization) |
| pKa (Piperazine) | ~9.8 (N4), ~5.4 (N1) | - | Ionization state at physiological pH (7.[2]4) |
| H-Bond Donors | 2 (Amide NH, Amine NH) | 4 | Receptor binding affinity |
| H-Bond Acceptors | 3 | 3 | Solubility profile |
| Physical State | Viscous Oil / Low melting solid | White Crystalline Solid | Handling and storage stability |
Synthetic Methodology (Self-Validating Protocol)
The synthesis of N-butyl-2-(piperazin-1-yl)acetamide requires a convergent approach. The primary challenge in this synthesis is bis-alkylation , where a single piperazine molecule reacts with two acetamide electrophiles, forming an unwanted dimer.[1]
The Solution: The protocol below utilizes a high-dilution strategy with excess piperazine to statistically favor mono-substitution.
Phase 1: Synthesis of the Electrophile (Intermediate A)
Reaction: 2-Chloroacetyl chloride + n-Butylamine → 2-Chloro-N-butylacetamide
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Setup: Charge a 3-neck round-bottom flask (RBF) with Dichloromethane (DCM) and n-Butylamine (1.0 eq) . Cool to 0°C under N₂ atmosphere.
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Base Addition: Add Triethylamine (TEA, 1.2 eq) to scavenge HCl.
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Addition: Dropwise add Chloroacetyl chloride (1.05 eq) dissolved in DCM over 30 minutes. Critical: Maintain temp < 5°C to prevent side reactions.
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Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[1]
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Validation Point: ¹H NMR should show a diagnostic singlet at ~4.0 ppm (Cl-CH₂-CO).
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Phase 2: Nucleophilic Substitution (The Product)
Reaction: Intermediate A + Piperazine → Product[1]
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Stoichiometry: Dissolve Piperazine (anhydrous, 4.0 eq) in Acetonitrile (MeCN) .
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Expert Insight: Using 4 equivalents is non-negotiable. It ensures the alkyl halide always encounters a free piperazine, preventing the product (a secondary amine) from reacting again.[1]
-
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Reaction: Add Intermediate A (1.0 eq) dissolved in MeCN dropwise to the refluxing piperazine solution.
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Conditions: Reflux at 80°C for 4-6 hours.
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Purification (The "Self-Validating" Step):
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Evaporate solvent.
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Resuspend residue in water.
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Extract with DCM . (Excess piperazine remains in the aqueous phase; the product moves to organic).[1]
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Salt Formation:[1] Bubble HCl gas or add 4M HCl/Dioxane to the organic layer to precipitate the Dihydrochloride salt .[1] This purifies the compound from non-basic impurities.
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Visualization: Synthetic Workflow
The following diagram illustrates the reaction flow and the critical control points.
Figure 1: Convergent synthetic pathway designed to minimize bis-alkylation impurities.
Structural Activity Relationship (SAR) & Applications
This molecule is rarely the "final drug" but rather a "functional connector."[1] Its value lies in its three distinct pharmacophoric regions.
The Pharmacophore Map[1]
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The Tail (N-Butyl): Provides lipophilicity (hydrophobic interaction). In local anesthetics, this region inserts into the lipid bilayer near the sodium channel.[1]
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Modification: Changing butyl to 2,6-dimethylphenyl converts this scaffold into a Lidocaine analog.
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The Linker (Acetamide): A hydrogen bond donor/acceptor site that provides rigidity and metabolic stability compared to esters.[1]
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The Head (Piperazine): A basic center protonated at physiological pH.[1]
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Function: Mimics the diethylamine of lidocaine but adds a "handle" (the distal NH) for attaching fluorophores, targeting moieties, or other active fragments.[1]
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Visualization: Functional Logic
Figure 2: Pharmacophore dissection showing the functional role of each structural component.[1]
Analytical Characterization (Expected Data)
To confirm the identity of the synthesized material, compare experimental data against these standard spectral markers.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.0 ppm (t, 1H): Amide NH (Broad).[1]
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δ 3.0-3.5 ppm (m, 8H): Piperazine ring protons (Distinct splitting if HCl salt, merged if free base).[1]
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δ 2.9 ppm (s, 2H): Acetamide -CH₂- (Singlet, diagnostic).[1]
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δ 1.3-1.5 ppm (m, 4H): Butyl chain internal -CH₂-.
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δ 0.9 ppm (t, 3H): Terminal methyl group.[1]
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Mass Spectrometry (ESI+):
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[M+H]⁺: 200.2 m/z.[1]
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IR Spectroscopy:
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1640-1660 cm⁻¹: Strong Amide I (C=O) stretch.
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3200-3400 cm⁻¹: Amine/Amide N-H stretch.
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Safety & Handling
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Toxicity: Piperazine derivatives can be sensitizers.[1] Handle in a fume hood.
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Storage: The free base is hygroscopic and absorbs CO₂ from air (forming carbamates).[1] Store as the Dihydrochloride salt in a desiccator at room temperature.
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Stability: The acetamide bond is hydrolytically stable at neutral pH but will hydrolyze under strong acidic/basic reflux.[1]
References
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Synthesis of Piperazine Acetamides: Sreenivasa, S. et al. "Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide: Biological Screening." Oriental Journal of Chemistry, 2019.[1][3]
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General Piperazine Synthesis: Pluháčková, H. et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines."[1] Molecules, 2020.[1]
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Precursor Utility: "Utility of 2-Chloro-N-arylacetamide... as Versatile Precursors." ACS Omega, 2024.[1] [1][4]
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Chemical Properties: PubChem Compound Summary for 2-(Piperazin-1-yl)acetamide (Base Scaffold). [1][5]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. Utility of 2-Chloro- N-arylacetamide and 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(Piperazin-1-yl)acetamide | C6H13N3O | CID 3409342 - PubChem [pubchem.ncbi.nlm.nih.gov]
